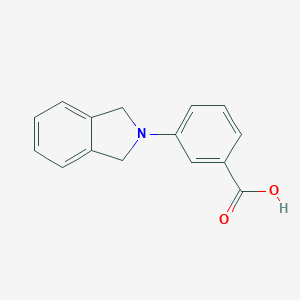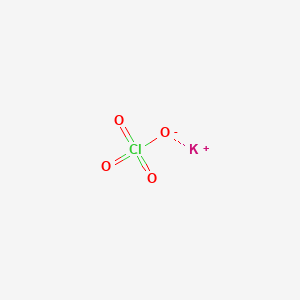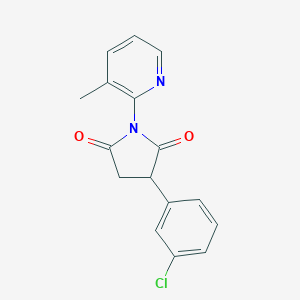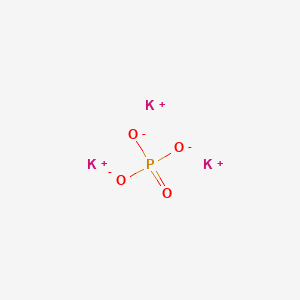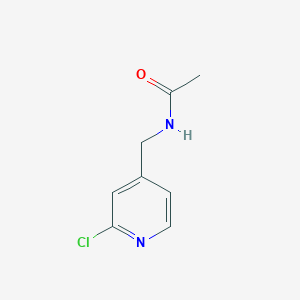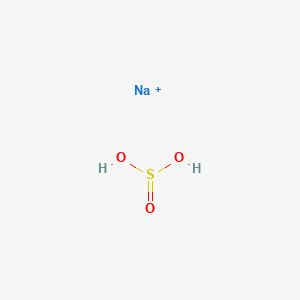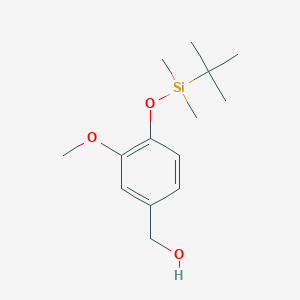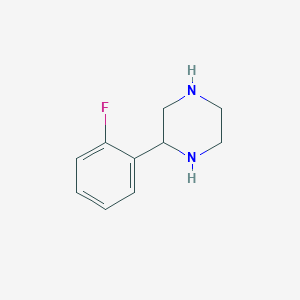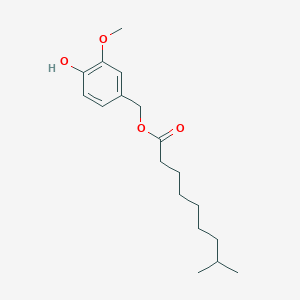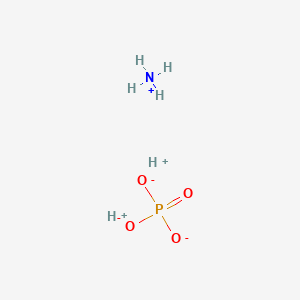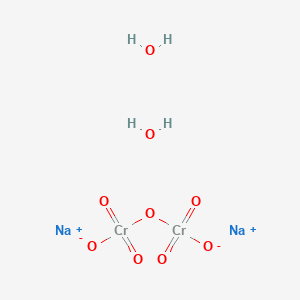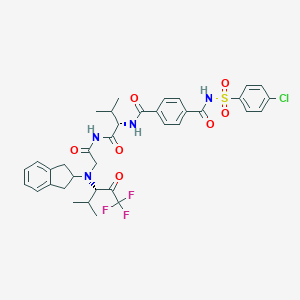
Cscomv
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cscomv, also known as Cysteine-S-conjugate β-lyase, is an enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids and xenobiotics in mammals. This enzyme is responsible for the breakdown of cysteine S-conjugates, which are often found in food and environmental toxins. Cscomv has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and toxicology.
Mecanismo De Acción
Cscomv catalyzes the breakdown of cysteine S-conjugates into cysteine and a corresponding thiol. This reaction is essential for the detoxification of many xenobiotics, which are often conjugated to cysteine in the liver. Cscomv is also involved in the metabolism of endogenous sulfur-containing amino acids, such as cysteine and homocysteine.
Efectos Bioquímicos Y Fisiológicos
Cscomv has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to play a role in the regulation of glutathione levels in the liver, which is important for maintaining cellular redox balance. Cscomv has also been implicated in the regulation of blood pressure and the development of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cscomv in lab experiments is its specificity for cysteine S-conjugates. This allows for the selective breakdown of these compounds, which can be useful for studying their effects on the body. However, one limitation of using Cscomv is that it requires the presence of a cofactor, such as pyridoxal 5'-phosphate, for activity. This can complicate experimental design and increase the cost of experiments.
Direcciones Futuras
There are many potential future directions for research on Cscomv. One area of interest is in the development of Cscomv inhibitors, which could be used to study the effects of cysteine S-conjugates on the body. Another area of interest is in the study of Cscomv expression and regulation in different tissues and under different conditions. Additionally, Cscomv may have potential applications in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
Cscomv can be synthesized using recombinant DNA technology. The gene encoding for Cscomv can be cloned into a suitable expression vector and then expressed in a host organism such as Escherichia coli. The enzyme can then be purified using various chromatographic techniques, such as ion exchange chromatography and size exclusion chromatography.
Aplicaciones Científicas De Investigación
Cscomv has many potential applications in scientific research. One of the main areas of interest is in the field of toxicology, where Cscomv can be used to study the metabolism of xenobiotics and their effects on the body. Cscomv has also been used to study the metabolism of drugs and to investigate the mechanisms of drug toxicity.
Propiedades
Número CAS |
129585-37-1 |
|---|---|
Nombre del producto |
Cscomv |
Fórmula molecular |
C36H38ClF3N4O7S |
Peso molecular |
763.2 g/mol |
Nombre IUPAC |
4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-1-[[2-[2,3-dihydro-1H-inden-2-yl-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C36H38ClF3N4O7S/c1-20(2)30(42-33(47)22-9-11-23(12-10-22)34(48)43-52(50,51)28-15-13-26(37)14-16-28)35(49)41-29(45)19-44(31(21(3)4)32(46)36(38,39)40)27-17-24-7-5-6-8-25(24)18-27/h5-16,20-21,27,30-31H,17-19H2,1-4H3,(H,42,47)(H,43,48)(H,41,45,49)/t30-,31-/m0/s1 |
Clave InChI |
KMUDHYJPILFGSS-CONSDPRKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES |
CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Sinónimos |
CSCOMV N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide, (3R)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
